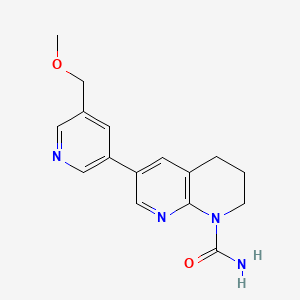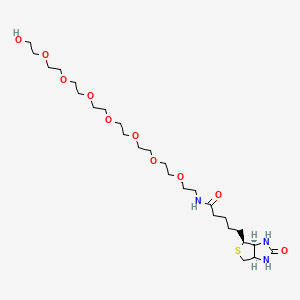
Biotin-PEG8-Alkohol
Übersicht
Beschreibung
Biotin-PEG8-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The biotin group serves as an affinity label towards the proteins avidin and streptavidin .
Synthesis Analysis
Biotin-PEG8-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of Biotin-PEG8-alcohol is C26H49N3O10S . Its exact mass is 595.31 and its molecular weight is 595.750 . The structure of Biotin-PEG8-alcohol includes a biotin group and a terminal primary hydroxyl .
Chemical Reactions Analysis
Biotin is a cofactor responsible for carbon dioxide transfer in several carboxylase enzymes, which play a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis .
Physical and Chemical Properties Analysis
Biotin-PEG8-alcohol has a molecular weight of 595.750 . Its elemental analysis shows that it contains C, 52.42; H, 8.29; N, 7.05; O, 26.86; S, 5.38 . It is soluble in water, DMSO, DMF, and DCM .
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Biotin-PEG8-Alkohol spielt eine bedeutende Rolle bei der Entwicklung von Arzneimittel-Abgabesystemen. Sein hydrophiler PEG-Spacerarm verbessert die Löslichkeit und Bioverfügbarkeit von therapeutischen Wirkstoffen {svg_1}. Er wird verwendet, um selbstorganisierende Nanopartikel für die gezielte Arzneimittel-Abgabe zu erstellen, insbesondere in der Krebstherapie, wo er bei der Co-Targeting von spezifischen Proteinen und Zellstrukturen hilft {svg_2}.
Diagnostische Anwendungen
In der Diagnostik wird this compound aufgrund seiner starken Affinität zu Avidin verwendet. Diese Eigenschaft wird in verschiedenen Detektions-Assays genutzt, wobei er zur Immobilisierung, Targeting und Markierung von Biomolekülen eingesetzt wird. Der PEG-Spacer erhöht die Hydrophilie, was die Leistung von diagnostischen Reagenzien verbessert {svg_3}.
Therapeutische Anwendungen
Therapeutisch wird this compound in kombinierte Therapie-Strategien integriert. Er wird in der photodynamischen Therapie (PDT) als Teil eines multifunktionalen Systems eingesetzt, das zelluläre Strukturen wie Lysosomen und Proteine wie GRP78 anvisiert, und bietet einen neuen Ansatz zur Krebsbehandlung {svg_4}.
Molekularbiologische Forschung
In der Molekularbiologie wird this compound zur Modifizierung von Proteinen und Nukleinsäuren verwendet. Er erleichtert die Bindung von DNA, Farbstoffen und Proteinen, wodurch die Eigenschaften von Biomolekülen für verschiedene experimentelle Anwendungen verbessert werden {svg_5}.
Biotechnologische Forschung
This compound trägt zu biotechnologischen Fortschritten bei, indem er die Produktionsprozesse von Biotin in Mikroorganismen verbessert. Er ist Teil der Strategien zur Steigerung der Biotin-Biosynthese, die für den Stoffwechsel von Fettsäuren, Aminosäuren und Kohlenhydraten entscheidend ist {svg_6}.
Nanotechnologie
Im Bereich der Nanotechnologie wird this compound verwendet, um Nanopartikel für medizinische Anwendungen zu erstellen. Seine Fähigkeit, mit verschiedenen funktionellen Gruppen zu reagieren, macht ihn zu einem idealen Vermittler für den Aufbau komplexer Nanostrukturen, die für therapeutische und diagnostische Zwecke verwendet werden können {svg_7}.
Wirkmechanismus
Target of Action
Biotin-PEG8-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that interact with biotin, such as avidin and streptavidin . These proteins have a high affinity for biotin and are often used in research and therapeutic applications due to their binding properties .
Mode of Action
The compound works by connecting two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This allows the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
In case of skin contact with Biotin-PEG8-alcohol, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention .
Zukünftige Richtungen
Biotin-PEG8-alcohol is a biotin-PEG derivative for biotinylation . It has potential applications in the development of antibody drug conjugates and drug delivery methods . It can also be used in the synthesis of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .
Biochemische Analyse
Biochemical Properties
Biotin-PEG8-alcohol interacts with various enzymes, proteins, and other biomolecules. As a PROTAC linker, Biotin-PEG8-alcohol contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is crucial for the function of PROTACs.
Cellular Effects
The effects of Biotin-PEG8-alcohol on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs. By selectively degrading target proteins, Biotin-PEG8-alcohol influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biotin-PEG8-alcohol exerts its effects at the molecular level through its role in the synthesis of PROTACs. It binds to both an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Biotin-PEG8-alcohol is involved in the metabolic pathways related to the synthesis and function of PROTACs. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Biotin-PEG8-alcohol is likely to be influenced by the proteins it is linked to in the formation of PROTACs. Its activity or function may be affected by its localization to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFGWYHDBQRANJ-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



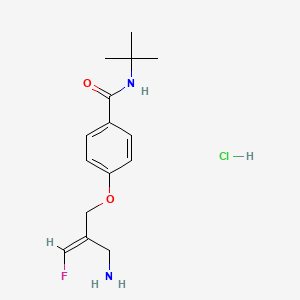
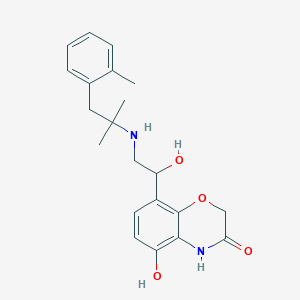

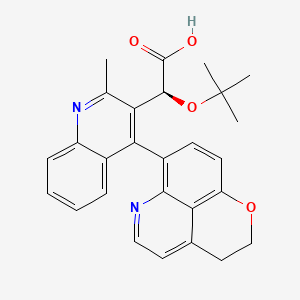


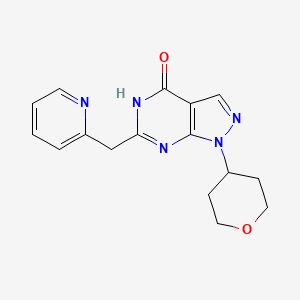
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
